molecular formula C22H17FN4O3 B2949106 N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326930-23-7

N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2949106
CAS RN: 1326930-23-7
M. Wt: 404.401
InChI Key: RGOUYAYZWWFXJW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a fluorophenyl group, a methylphenyl group, an oxadiazole ring, and an oxopyridine group. These functional groups could potentially give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxadiazole ring and multiple phenyl groups would likely make the structure quite complex .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the oxadiazole ring might be involved in nucleophilic substitution reactions, while the phenyl groups might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .

Scientific Research Applications

Antimicrobial Properties

Research on derivatives of oxadiazole and acetamide compounds, including those with fluorophenyl groups, has shown promising antimicrobial properties. Studies demonstrate that the incorporation of fluorine atoms and various aryl groups into the structure of these compounds enhances their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, Parikh and Joshi (2014) synthesized fluoro-substituted acetamides and evaluated their antimicrobial properties, finding compounds with fluorine atoms exhibited the highest potency against bacterial and fungal strains (Parikh & Joshi, 2014).

Anti-inflammatory and Anticancer Activities

Compounds structurally related to the specified molecule have been explored for their anti-inflammatory and anticancer activities. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, research into oxadiazole derivatives, including those with fluorophenyl moieties, has identified compounds with anticancer activities, indicating their potential as novel anticancer agents. Liu et al. (2008) discussed the preclinical antipsychotic-like and procognitive activities of ADX47273, a compound structurally similar to the one , highlighting its relevance in neuropharmacology and potential therapeutic applications (Liu et al., 2008).

Biochemical Applications

The synthesis and study of these compounds extend to biochemical applications, including ligand-protein interactions and photovoltaic efficiency modeling. Mary et al. (2020) focused on the synthesis and spectroscopic analysis of benzothiazolinone acetamide analogs, revealing their potential in light harvesting and non-linear optical activities, which could be valuable in the development of dye-sensitized solar cells and other photovoltaic applications (Mary et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOUYAYZWWFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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